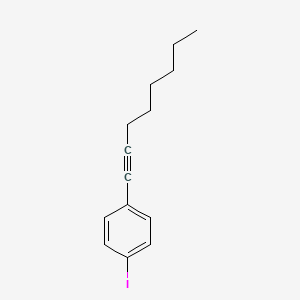
1-Iodo-4-(oct-1-YN-1-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-4-(oct-1-YN-1-YL)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with an oct-1-YN-1-YL group. This compound is of interest due to its unique structure, which combines the reactivity of both the iodine and the alkyne functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(oct-1-YN-1-YL)benzene can be synthesized through a multi-step process involving the iodination of a benzene derivative followed by the introduction of the oct-1-YN-1-YL group. One common method involves the following steps:
Iodination: The starting material, 4-bromobenzene, undergoes a halogen exchange reaction with potassium iodide in the presence of a copper catalyst to form 1-iodo-4-bromobenzene.
Sonogashira Coupling: The 1-iodo-4-bromobenzene is then subjected to a Sonogashira coupling reaction with oct-1-yne in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-4-(oct-1-YN-1-YL)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira and Heck reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne group.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Utilize palladium or copper catalysts in the presence of bases like triethylamine.
Oxidation and Reduction: Employ oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield substituted benzene derivatives.
Coupling Reactions: Produce various coupled products depending on the reactants used.
Oxidation and Reduction: Result in the formation of alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
1-Iodo-4-(oct-1-YN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of 1-Iodo-4-(oct-1-YN-1-YL)benzene involves its reactivity at the iodine and alkyne functional groups. The iodine atom can participate in electrophilic substitution reactions, while the alkyne group can undergo nucleophilic addition and coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the iodine atom, which activates the benzene ring towards nucleophilic attack .
Comparación Con Compuestos Similares
- 1-Iodo-2-(oct-1-YN-1-YL)benzene
- 1-Iodo-3-(oct-1-YN-1-YL)benzene
- 1-Iodo-4-(hex-1-YN-1-YL)benzene
Comparison: 1-Iodo-4-(oct-1-YN-1-YL)benzene is unique due to the specific positioning of the iodine and alkyne groups, which influences its reactivity and applications. Compared to its isomers, this compound exhibits distinct reactivity patterns in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
502183-53-1 |
|---|---|
Fórmula molecular |
C14H17I |
Peso molecular |
312.19 g/mol |
Nombre IUPAC |
1-iodo-4-oct-1-ynylbenzene |
InChI |
InChI=1S/C14H17I/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-6H2,1H3 |
Clave InChI |
JLLHLFLJLKBCTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















